4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine typically involves multi-step organic reactions. One common route might include:
Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.
Chlorination: Chlorination of the pyrimidine ring at the 4 and 6 positions.
Etherification: Formation of the o-methoxyphenoxy group through etherification.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative of the compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-cyclopropyl-5-phenoxypyrimidine: Lacks the methoxy group.
4,6-Dichloro-2-cyclopropyl-5-(o-methylphenoxy)-pyrimidine: Has a methyl group instead of a methoxy group.
Uniqueness
4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine is unique due to the presence of the o-methoxyphenoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H12Cl2N2O2 |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-19-9-4-2-3-5-10(9)20-11-12(15)17-14(8-6-7-8)18-13(11)16/h2-5,8H,6-7H2,1H3 |
InChI Key |
JVYKFTSRHBWVPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3CC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.